
2-Chloro-6-fluorobenzyl alcohol
Overview
Description
2-Chloro-6-fluorobenzyl alcohol (CAS 56456-50-9) is a halogenated aromatic alcohol with the molecular formula C₇H₆ClFO and a molecular weight of 160.573 g/mol . Its IUPAC name is (2-chloro-6-fluorophenyl)methanol, and its structure features a benzyl alcohol backbone substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 6-position of the benzene ring. This compound is synthesized via biotransformation using Baker’s yeast in glycerol-water mixtures, offering an eco-friendly route compared to traditional chemical methods . It serves as a key intermediate in pharmaceuticals, such as in the synthesis of RORγ agonists and thiadiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2-Chloro-6-fluorobenzyl alcohol involves the chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride . This intermediate is then hydrolyzed to produce this compound. The reaction conditions typically involve the use of ferric solid superacid and water at temperatures between 100 and 200°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and hydrolysis steps, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Chloro-6-fluorobenzaldehyde.
Substitution: The hydroxyl group can be replaced by halides using reagents like thionyl chloride or phosphorus tribromide.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Chromyl chloride is commonly used for oxidation reactions.
Substitution: Thionyl chloride and phosphorus tribromide are used for converting the hydroxyl group to chloro and bromo derivatives.
Esterification: Carboxylic acids and acid chlorides are used under acidic conditions.
Major Products Formed
Oxidation: 2-Chloro-6-fluorobenzaldehyde.
Substitution: Alkyl halides such as 2-Chloro-6-fluorobenzyl chloride.
Esterification: Various esters depending on the carboxylic acid used.
Scientific Research Applications
Antiviral Activity
One of the most notable applications of 2-chloro-6-fluorobenzyl alcohol is in the development of antiviral agents, particularly against HIV-1. Research indicates that derivatives of this compound exhibit potent activity against wild-type HIV-1 and certain resistant strains. For example, a study demonstrated that specific derivatives with 2-chloro-6-fluorobenzyl substitutions achieved picomolar activity in HIV-1 infected cells, showcasing their potential as therapeutic agents .
Case Study: HIV-1 Inhibition
In a comparative study involving 2-chloro-6-fluorobenzyl derivatives, compounds were synthesized and tested for their inhibitory effects on HIV-1 reverse transcriptase. The results indicated that these compounds displayed significant antiviral activity correlated with their stereochemical configurations, highlighting the importance of molecular structure in drug efficacy .
Intermediate in Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique halogenated structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Chlorobenzyl alcohol | Chlorine at the second position | Lacks fluorine; used in various organic syntheses |
6-Fluorobenzyl alcohol | Fluorine at the sixth position | Lacks chlorine; exhibits different biological activities |
Benzyl alcohol | No halogens present | Commonly used as a solvent and precursor in synthesis |
The presence of both chlorine and fluorine enhances reactivity compared to its analogs, allowing for more complex synthetic pathways.
Polymer Chemistry
In addition to its pharmaceutical applications, this compound has potential uses in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of novel materials with tailored properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzyl alcohol involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents like chromyl chloride, leading to the formation of aldehydes . In substitution reactions, the hydroxyl group is replaced by halides through nucleophilic substitution mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |
---|---|---|---|---|
2-Chloro-6-fluorobenzyl alcohol | C₇H₆ClFO | 160.573 | Cl (2-position), F (6-position) | Chlorine and fluorine on adjacent positions |
2-Fluoro-6-(trifluoromethyl)benzyl alcohol | C₈H₆F₄O | 194.1263 | F (2-position), CF₃ (6-position) | Trifluoromethyl group enhances lipophilicity |
6-Chloro-2,3-difluorobenzyl alcohol | C₇H₅ClF₂O | 178.56 | Cl (6-position), F (2,3-positions) | Increased fluorine substitution alters electronic effects |
2-Chloro-6-fluorophenethyl alcohol | C₈H₈ClFO | 174.60 | Ethyl chain extension | Longer aliphatic chain increases flexibility |
6-Chloro-2-fluoro-3-methylbenzyl alcohol | C₈H₈ClFO | 174.60 | Methyl group (3-position) | Steric hindrance from methyl substitution |
Key Observations :
- Electron-Withdrawing Effects : The Cl and F substituents in this compound create a strong electron-withdrawing environment, influencing reactivity in nucleophilic substitutions .
- Lipophilicity : The trifluoromethyl group in 2-fluoro-6-(trifluoromethyl)benzyl alcohol significantly increases its logP (predicted >5.0) compared to this compound (logP = 4.505) .
Physical and Spectroscopic Properties
- Solubility : this compound has moderate water solubility (log10WS = -2.88), typical for halogenated benzyl alcohols. In contrast, compounds with additional fluorine atoms (e.g., 6-chloro-2,3-difluorobenzyl alcohol) exhibit lower solubility due to increased hydrophobicity .
- Hydrogen Bonding : Fluorine’s electronegativity enhances hydrogen-bonding capacity. For example, 2-fluorobenzyl alcohol (a simpler analog) shows distinct conformational preferences in hydrogen-bonded networks, as seen in IR and NMR spectra .
Biological Activity
Overview
2-Chloro-6-fluorobenzyl alcohol, with the molecular formula C7H6ClFO and a molecular weight of 160.573 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its structural features, including a chlorine and fluorine atom attached to a benzyl alcohol moiety, which influence its reactivity and interactions in biological systems.
The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. The compound can act as a substrate or inhibitor for specific enzymes, thereby modulating biochemical reactions.
Biochemical Pathways
- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic processes, potentially altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, which can affect substrate access and enzymatic efficiency.
- Cell Signaling : The compound influences cell signaling pathways and gene expression, impacting cellular metabolism. It may alter the expression of genes involved in metabolic pathways, leading to changes in metabolite production.
Cellular Effects
Studies indicate that this compound can significantly affect cellular functions:
- Gene Expression : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
- Cellular Metabolism : Its presence can lead to alterations in metabolic activity, which could have implications for various physiological processes.
Toxicity and Safety
While this compound exhibits promising biological activities, it is also associated with potential toxicity:
- Irritation : It is classified as a potential skin and eye irritant and may cause respiratory irritation upon exposure.
- Safety Precautions : Handling should be conducted in well-ventilated areas to minimize inhalation risks.
Research Findings
Recent studies have explored the compound's biological activities in various contexts:
Antitumor Activity
Research indicates that derivatives of this compound may exhibit antitumor effects. For instance, compounds synthesized from it have shown efficacy in reducing mutagenicity in Salmonella assays, suggesting potential applications in cancer therapy .
Antioxidant Properties
The compound's antioxidant activity has been linked to its ability to promote DNA repair systems, enhancing its appeal as a candidate for further pharmacological development .
Case Studies
- Antimutagenic Activity : A study evaluated the antimutagenic properties of fluoroaryl derivatives in the presence of mutagens like sodium azide and benzo[a]pyrene. The results indicated that these derivatives significantly reduced mutagenicity under specific exposure conditions, highlighting their potential protective effects against DNA damage .
- Cellular Interaction Studies : Investigations into the interaction of 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde (a derivative) revealed its ability to engage in nucleophilic substitution reactions with biomolecules, influencing cellular signaling pathways and gene expression through protein and nucleic acid modifications.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-6-fluorobenzyl alcohol, and how do reaction conditions influence yield?
The synthesis typically involves reduction of 2-chloro-6-fluorobenzaldehyde using sodium borohydride (NaBH₄) in methanol or ethanol under inert atmospheres. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 aldehyde-to-reducing agent) critically affect yield . For structural analogs like 6-chloro-2-fluoro-3-methylbenzyl alcohol, catalytic hydrogenation or Grignard reagent additions are alternatives, though these may introduce impurities requiring column chromatography .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- NMR : H NMR (δ 4.6–4.8 ppm for -CH₂OH; δ 7.2–7.5 ppm for aromatic protons) and C NMR (δ 60–65 ppm for CH₂OH) confirm structure .
- GC-MS : Used to detect trace impurities (e.g., unreacted aldehyde) with electron ionization (EI) at 70 eV .
- FT-IR : O-H stretch (~3300 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) validate functional groups .
Q. How do solubility properties impact experimental design for this compound?
this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols. For kinetic studies, pre-warming to 37°C and sonication improve solubility in aqueous buffers. Storage at 2–8°C in airtight containers prevents degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies may arise from polymorphic forms or residual solvents. For example, literature reports for analogs like 4-bromo-2,6-difluorobenzyl alcohol show melting point variations (±2°C) due to recrystallization solvents (e.g., ethanol vs. hexane). Validate purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) and cross-reference with NIST databases .
Q. What mechanistic insights exist for the oxidation of this compound to its aldehyde?
Oxidation with pyridinium chlorochromate (PCC) in dichloromethane proceeds via a radical intermediate, confirmed by ESR studies. Competing pathways (e.g., over-oxidation to carboxylic acid) are minimized at low temperatures (−20°C) and short reaction times (<2 hr) . Kinetic isotope effects (KIE) using deuterated analogs can further elucidate hydrogen abstraction rates .
Q. How can computational modeling optimize regioselective functionalization of the benzyl alcohol scaffold?
Q. Why do different studies report conflicting stability data for halogenated benzyl alcohols?
Stability varies with substituent electronegativity and steric effects. For example, this compound is more stable than 2,6-dichloro analogs due to reduced steric hindrance from fluorine’s smaller atomic radius. Accelerated degradation studies (40°C/75% RH) combined with LC-MS stability profiling can reconcile such discrepancies .
Q. Methodological Recommendations
Q. What strategies minimize byproduct formation during large-scale synthesis?
- Use flow chemistry to control exothermic reactions (e.g., NaBH₄ reductions).
- Employ in-situ FT-IR monitoring to track aldehyde conversion and halt reactions at >95% completion .
- Purify via fractional distillation (bp ~237°C under reduced pressure) .
Q. How can researchers validate the absence of toxic intermediates (e.g., chlorinated byproducts)?
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFCUESFXBCRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205006 | |
Record name | 2-Chloro-6-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56456-50-9 | |
Record name | 2-Chloro-6-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56456-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056456509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluorobenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-6-FLUOROBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K0SC480HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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